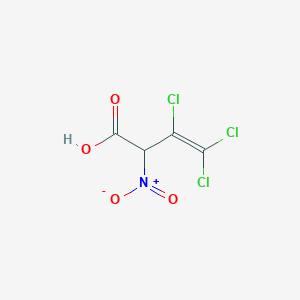![molecular formula C13H20O2 B14630073 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol CAS No. 58070-40-9](/img/structure/B14630073.png)
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is an organic compound that features a cyclohexanol core with an ether linkage to a substituted hexenynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol typically involves the following steps:
Formation of the Hexenynyl Intermediate: The starting material, 2-methylhex-5-en-3-yn-2-ol, can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with acetylene in the presence of a suitable catalyst.
Etherification: The hexenynyl intermediate is then reacted with cyclohexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them to alkanes.
Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Shares the hexenynyl group but lacks the cyclohexanol core.
Cyclohexanol: Lacks the ether linkage and substituted hexenynyl group.
2-Methyl-5-hexen-3-ol: Similar structure but with an alcohol group instead of an alkyne.
Uniqueness
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with an ether linkage to a substituted hexenynyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
58070-40-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-(2-methylhex-5-en-3-yn-2-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-4-5-10-13(2,3)15-12-9-7-6-8-11(12)14/h4,11-12,14H,1,6-9H2,2-3H3 |
InChI-Schlüssel |
GNVDJSUINZOOHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC=C)OC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


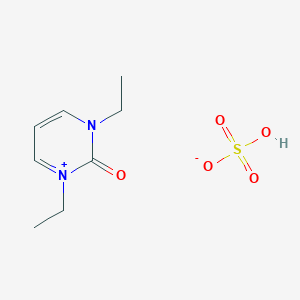
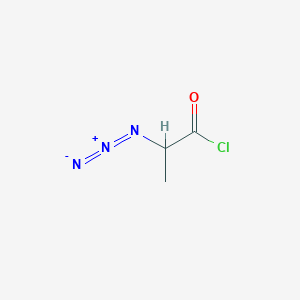
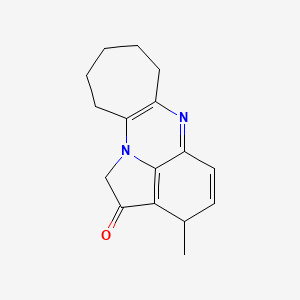

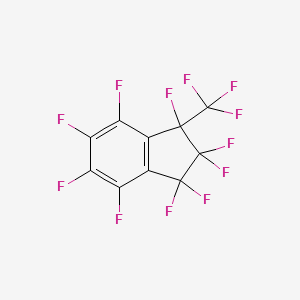
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
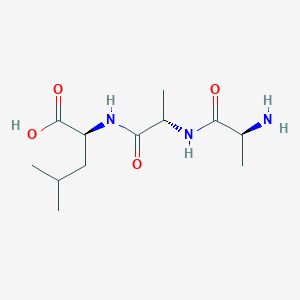

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

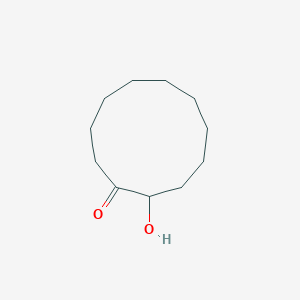
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
